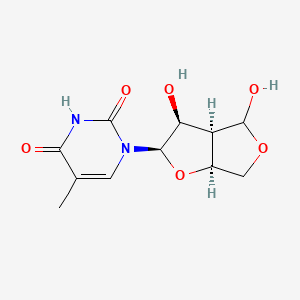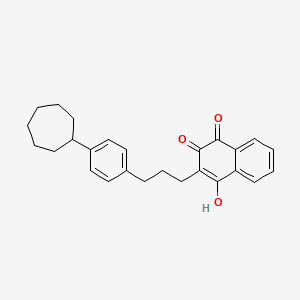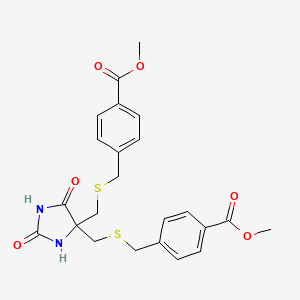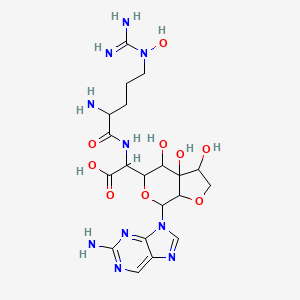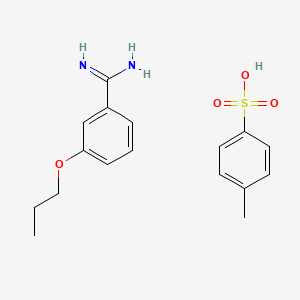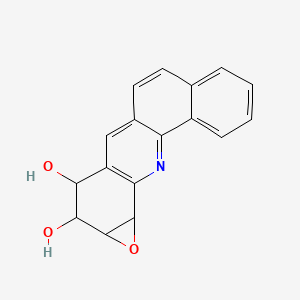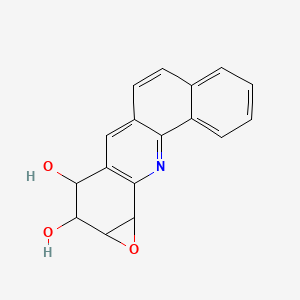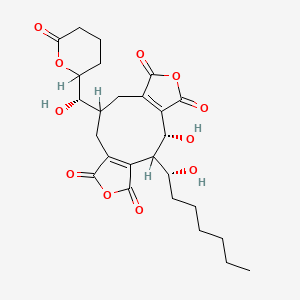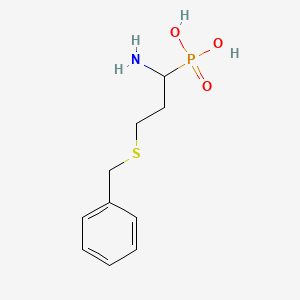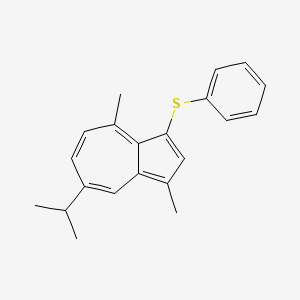
2,2'-Dithiobis(N,N-diphenylbenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dithiobis(N,N-diphenylbenzamide) is a chemical compound characterized by the presence of two benzamide groups connected through a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N,N-diphenylbenzamide) typically involves the reaction of N,N-diphenylbenzamide with a disulfide-forming reagent. One common method includes the use of thiol compounds under oxidative conditions to form the disulfide linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of an oxidizing agent like iodine or hydrogen peroxide.
Industrial Production Methods
Industrial production of 2,2’-Dithiobis(N,N-diphenylbenzamide) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N,N-diphenylbenzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The benzamide groups can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine, or other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
2,2’-Dithiobis(N,N-diphenylbenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the design of disulfide-containing therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N,N-diphenylbenzamide) involves the formation and cleavage of the disulfide bond. This compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides. The disulfide bond can be cleaved under reducing conditions, releasing the original thiol groups. This reversible redox behavior is crucial in various biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of phenyl groups.
2,2’-Dithiobis(N-ethylbenzamide): Similar structure but with ethyl groups instead of phenyl groups.
2,2’-Dithiobis(N-propylbenzamide): Similar structure but with propyl groups instead of phenyl groups.
Uniqueness
2,2’-Dithiobis(N,N-diphenylbenzamide) is unique due to the presence of diphenyl groups, which provide additional steric hindrance and electronic effects. These properties can influence the reactivity and stability of the compound, making it distinct from its analogs with simpler alkyl groups.
Properties
CAS No. |
78010-10-3 |
|---|---|
Molecular Formula |
C38H28N2O2S2 |
Molecular Weight |
608.8 g/mol |
IUPAC Name |
2-[[2-(diphenylcarbamoyl)phenyl]disulfanyl]-N,N-diphenylbenzamide |
InChI |
InChI=1S/C38H28N2O2S2/c41-37(39(29-17-5-1-6-18-29)30-19-7-2-8-20-30)33-25-13-15-27-35(33)43-44-36-28-16-14-26-34(36)38(42)40(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H |
InChI Key |
UYDBRJGZWRRGOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



